N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C12H9N5O4.
Preparation Methods
The synthesis of N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an appropriate solvent under reflux conditions to facilitate the formation of the Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa . This inhibition disrupts bacterial communication and reduces their pathogenicity.
Comparison with Similar Compounds
N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide can be compared with similar compounds such as:
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in preparing Schiff base ligands.
N’-{2-hydroxy-5-nitrobenzylidene}-2-pyridinecarbohydrazide: A structurally similar compound with potential antimicrobial properties.
(S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene) propane hydrazide: Another Schiff base with quorum sensing inhibitory activity.
The uniqueness of N’-{2-hydroxy-5-nitrobenzylidene}-2-pyrazinecarbohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9N5O4 |
---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9N5O4/c18-11-2-1-9(17(20)21)5-8(11)6-15-16-12(19)10-7-13-3-4-14-10/h1-7,18H,(H,16,19)/b15-6+ |
InChI Key |
LYRLJLOOHZEFCL-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.